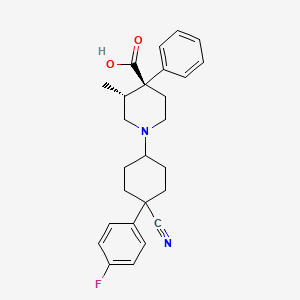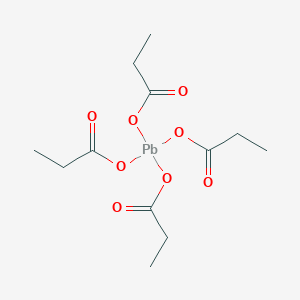
1H-Pyrrole, 1-(4-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-(4-pentenyl)- is a heterocyclic organic compound with the molecular formula C9H13N. It is a derivative of pyrrole, where the nitrogen atom is bonded to a 4-pentenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Pyrrole, 1-(4-pentenyl)- can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a β-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods: Industrial production of 1H-Pyrrole, 1-(4-pentenyl)- typically involves the catalytic conversion of primary diols and amines using a stable manganese complex. This method is advantageous due to its high selectivity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrrole, 1-(4-pentenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction reactions can convert it into pyrrolidines.
Substitution: It can undergo N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reactions typically occur in the presence of a base like sodium hydride.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: N-substituted pyrroles.
Applications De Recherche Scientifique
1H-Pyrrole, 1-(4-pentenyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-(4-pentenyl)- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit dihydrofolate reductase, which is crucial for DNA synthesis . Additionally, it can interact with tyrosine kinases, affecting cell signaling pathways .
Comparaison Avec Des Composés Similaires
Pyrrole: The parent compound, which lacks the 4-pentenyl group.
N-Methylpyrrole: A derivative with a methyl group instead of the 4-pentenyl group.
N-Phenylpyrrole: A derivative with a phenyl group instead of the 4-pentenyl group.
Uniqueness: 1H-Pyrrole, 1-(4-pentenyl)- is unique due to the presence of the 4-pentenyl group, which imparts distinct chemical and physical properties. This group enhances its reactivity and potential for forming various substituted derivatives .
Propriétés
Formule moléculaire |
C9H13N |
|---|---|
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
1-pent-4-enylpyrrole |
InChI |
InChI=1S/C9H13N/c1-2-3-4-7-10-8-5-6-9-10/h2,5-6,8-9H,1,3-4,7H2 |
Clé InChI |
STBRPFOWRLCTPT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCN1C=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


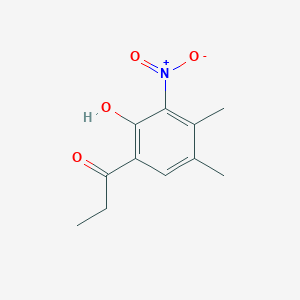
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
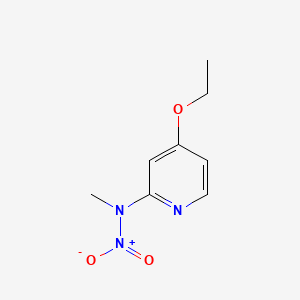
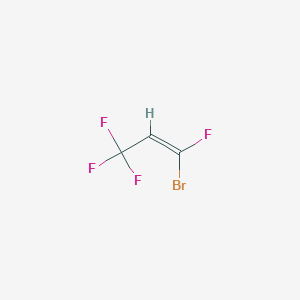
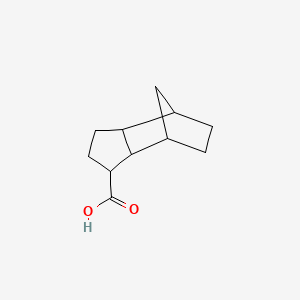
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
